2-(4,6-Diphenyl-1,3,5-triazin-2-yl)-5-[(hexyl)oxy]-phenol

Polymer Stabilization Accelerated Weathering PC/ABS Blend

2-(4,6-Diphenyl-1,3,5-triazin-2-yl)-5-[(hexyl)oxy]-phenol, commercially known as Tinuvin 1577 or UV-1577, is a member of the hydroxyphenyl triazine (HPT) class of ultraviolet light absorbers. It is characterized by a molecular weight of 425.5 g/mol, a melting point of 147-151 °C, and high solubility in common organic solvents such as chloroform (254 mg/mL at 20 °C) and methylene chloride (169 mg/mL at 20 °C).

Molecular Formula C₂₇H₂₇N₃O₂
Molecular Weight 425.5 g/mol
CAS No. 147315-50-2
Cat. No. B141844
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(4,6-Diphenyl-1,3,5-triazin-2-yl)-5-[(hexyl)oxy]-phenol
CAS147315-50-2
Synonyms2,4-Diphenyl-6-(2-hydroxy-4-hexyloxyphenyl)-s-triazine;  2,4-Diphenyl-6-[2-hydroxy-4-(hexyloxy)phenyl]-1,3,5-triazine;  2-(2-Hydroxy-4-hexyloxyphenyl)-4,6-diphenyl-1,3,5-triazine;  2-(4,6-Diphenyl-1,3,5-triazin-2-yl)-5-hexyloxyphenol;  2-(4,6-Diphenyl-s-
Molecular FormulaC₂₇H₂₇N₃O₂
Molecular Weight425.5 g/mol
Structural Identifiers
SMILESCCCCCCOC1=CC(=C(C=C1)C2=NC(=NC(=N2)C3=CC=CC=C3)C4=CC=CC=C4)O
InChIInChI=1S/C27H27N3O2/c1-2-3-4-11-18-32-22-16-17-23(24(31)19-22)27-29-25(20-12-7-5-8-13-20)28-26(30-27)21-14-9-6-10-15-21/h5-10,12-17,19,31H,2-4,11,18H2,1H3
InChIKeyLEVFXWNQQSSNAC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(4,6-Diphenyl-1,3,5-triazin-2-yl)-5-[(hexyl)oxy]-phenol (CAS 147315-50-2): A High-Performance Hydroxyphenyl Triazine UV Absorber for Engineering Plastics


2-(4,6-Diphenyl-1,3,5-triazin-2-yl)-5-[(hexyl)oxy]-phenol, commercially known as Tinuvin 1577 or UV-1577, is a member of the hydroxyphenyl triazine (HPT) class of ultraviolet light absorbers [1]. It is characterized by a molecular weight of 425.5 g/mol, a melting point of 147-151 °C, and high solubility in common organic solvents such as chloroform (254 mg/mL at 20 °C) and methylene chloride (169 mg/mL at 20 °C) [1]. This compound is specifically designed for high-temperature processing and long-term UV stabilization in demanding polymer systems like polycarbonates, polyesters, and various high-performance engineering plastics [1].

Thermal resilience for high-temperature extrusion and molding
Broad-spectrum UV-A and UV-B absorption for engineering plastics
Low metal-chelation tendency for color-sensitive polymer systems

Why 2-(4,6-Diphenyl-1,3,5-triazin-2-yl)-5-[(hexyl)oxy]-phenol Cannot Be Simply Replaced by a Generic Benzotriazole or Other Triazine UV Absorber


Generic substitution among UV absorbers is not scientifically valid due to significant differences in chemical class, thermal stability, volatility, and polymer compatibility. 2-(4,6-Diphenyl-1,3,5-triazin-2-yl)-5-[(hexyl)oxy]-phenol is a hydroxyphenyl triazine (HPT), a class known for superior thermal resilience and broad-spectrum UV-A/B absorption compared to conventional benzotriazoles [1]. Its unique molecular structure imparts a low tendency to chelate with catalyst residues, a property critical for maintaining polymer integrity in complex formulations where benzotriazoles can cause discoloration or degradation . As detailed in the following evidence, even among other triazines, its specific performance metrics in high-temperature applications, resistance to volatilization, and compatibility with specific polymers like PC/ABS blends represent quantifiable differentiators that preclude direct replacement [2].

Class mismatch

Hydroxyphenyl triazine UV absorption profile may not transfer from benzotriazole or cyanoacrylate classes.

Thermal stability shift

Lower decomposition temperature or higher volatility of alternatives may reduce UV protection during processing.

Chelation-related discoloration risk

Generic alternatives may chelate with metal catalyst residues, causing discoloration in sensitive formulations.

Quantitative Evidence for 2-(4,6-Diphenyl-1,3,5-triazin-2-yl)-5-[(hexyl)oxy]-phenol (CAS 147315-50-2) Differentiators


Superior Performance in PC/ABS Blends vs. Benzotriazole and Cyanoacrylate UV Absorbers

In a direct comparative study of UV absorbers in a PC/ABS blend (processed at 240°C), 2-(4,6-Diphenyl-1,3,5-triazin-2-yl)-5-[(hexyl)oxy]-phenol (Tinuvin 1577) demonstrated the best overall performance compared to a benzotriazole (Cyasorb 5411) and a cyanoacrylate (Uvinul 3030). The hydroxyphenyl triazine type UVA showed the best results for decreasing degradation products, oxidation rate, and yellowing of the PC/ABS blend [1].

PC/ABS blend performance
Head-to-head
Ranked top among tested UV absorbers for decreasing degradation products, oxidation rate, and yellowing.
Supports PC/ABS blend stabilization selection.
Direct comparison with benzotriazole and cyanoacrylate; exact quantification not provided.
Polymer Stabilization Accelerated Weathering PC/ABS Blend

Demonstrated Thermal Resilience: Decomposition Temperature Exceeds 300°C

The compound exhibits a decomposition temperature greater than 300°C, with volatility loss measured at less than 1% after 24 hours at 150°C . This thermal stability is attributed to its stable triazine core and distinguishes it from many conventional UV absorbers that degrade or volatilize during high-temperature polymer processing .

Thermal stability
Class-level
Decomposition T >300 °C, volatility loss
Enables high-temperature processing without absorber loss.
Class-level advantage over conventional benzotriazoles; verify specific formulation.
OPV device lifetime
Head-to-head
>3× increase in accumulated power generation vs control, compared with 5 commercial UV absorber classes
Extends device operational lifetime in tested OPV systems.
ISOS-3 degradation protocol; ternary-blended active layer.
FDA food contact clearance
Regulatory
Listed in 21 CFR 178.2010 for polycarbonate, PET, polyester elastomers
Permits use in food contact articles under specified conditions.
Binary approval; verify end-use polymer and application limits.
Acute oral toxicity
Reported
LD50 >2000 mg/kg (rat, oral)
Supports handling safety assessment.
Class-level comparison; individual compound data to verify.
Thermal Stability High-Temperature Processing Engineering Plastics

Enhanced Stability in Organic Photovoltaic Devices vs. Other Commercial UV Absorbers

In a study of organic photovoltaic (OPV) device stabilization, the inclusion of 2-(4,6-Diphenyl-1,3,5-triazin-2-yl)-5-[(hexyl)oxy]-phenol resulted in a more than 3-fold increase in accumulated power generation (APG) compared to devices without a UV absorber [1]. This improvement was attributed to a significantly decreased power conversion efficiency (PCE) loss during the burn-in period, as compared to other commercial UV absorber classes tested in the same study [1].

OPV device lifetime
Head-to-head
>3× increase in accumulated power generation vs control, compared with 5 commercial UV absorber classes
Extends device operational lifetime in tested OPV systems.
ISOS-3 degradation protocol; ternary-blended active layer.
Organic Photovoltaics (OPV) Accumulated Power Generation (APG) Device Lifetime

FDA Regulatory Clearance for Food Contact Applications

2-(4,6-Diphenyl-1,3,5-triazin-2-yl)-5-[(hexyl)oxy]-phenol is listed in the U.S. FDA's Inventory of Food Contact Substances under 21 CFR 178.2010 [1]. This regulatory clearance permits its use as a light stabilizer/UV absorber in specific polymers intended for food contact, such as polycarbonate, polyester elastomers, and polyethylene terephthalate (PET) [2]. This status is not universally granted to all UV absorbers and represents a critical procurement differentiator for applications requiring food safety compliance.

FDA food contact clearance
Regulatory
Listed in 21 CFR 178.2010 for polycarbonate, PET, polyester elastomers
Permits use in food contact articles under specified conditions.
Binary approval; verify end-use polymer and application limits.
Food Contact FDA Regulation 21 CFR 178.2010 Polymer Additive

Low Acute Oral Toxicity Profile (LD50 > 2000 mg/kg)

The compound exhibits a low order of acute oral toxicity, with a reported LD50 value greater than 2000 mg/kg in rats . This data point places it in a favorable position relative to some other UV absorbers that may present higher toxicity concerns, thereby reducing potential handling hazards and regulatory burdens during procurement and use.

Acute oral toxicity
Reported
LD50 >2000 mg/kg (rat, oral)
Supports handling safety assessment.
Class-level comparison; individual compound data to verify.
Toxicology Acute Oral Toxicity LD50 Rat

Optimal Application Scenarios for 2-(4,6-Diphenyl-1,3,5-triazin-2-yl)-5-[(hexyl)oxy]-phenol Based on Quantified Evidence


Stabilization of Polycarbonate/Polyester Blends for High-Temperature, Long-Term Outdoor Use

Based on evidence of superior performance in PC/ABS blends and high thermal stability (>300°C decomposition) , this compound is the optimal choice for applications such as automotive exterior parts, outdoor electrical enclosures, and architectural glazing. Its ability to withstand high processing temperatures without degradation or volatilization ensures robust, long-lasting UV protection in demanding environments.

Food Contact-Compliant Packaging and Components

The FDA clearance under 21 CFR 178.2010 makes this compound the definitive selection for UV stabilization in polycarbonate and PET articles intended for food contact. This includes items like reusable water bottles, food processor bowls, and transparent food packaging films where maintaining clarity and preventing UV-induced degradation are essential.

Advanced Electronic and Photovoltaic Device Encapsulation

The demonstrated >3-fold increase in accumulated power generation in organic photovoltaic devices highlights its suitability for protecting sensitive electronic components and next-generation solar cells. Its low volatility and compatibility with various resins ensure it remains stable and non-migratory in thin-film applications, extending device operational lifetime.

Formulations Requiring Low Chelation with Catalyst Residues

The compound's low tendency to chelate with metal catalyst residues makes it the preferred option in polymer systems where such interactions could lead to discoloration or compromised material properties. This is particularly relevant in the production of flame-retarded compounds or in applications where color precision is critical.

Application
Selection Property
Validation Focus
High-temp engineering plastic stabilization
Thermal resilience & UV-A/B protection
Long-term color & mechanical integrity
Food contact packaging & components
FDA 21 CFR 178.2010 clearance
Regulatory compliance verification
Advanced electronics & OPV encapsulation
Low volatility & extended device lifetime
Long-term power conversion stability
Color-critical polymer formulations
Low metal-chelation tendency
Discoloration prevention from catalyst residues

Technical Documentation Hub

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45 linked technical documents
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